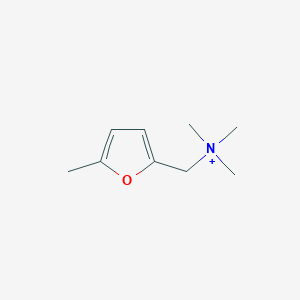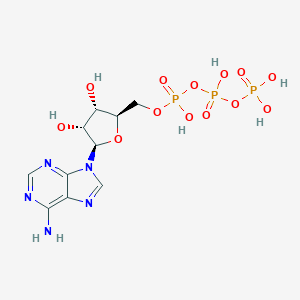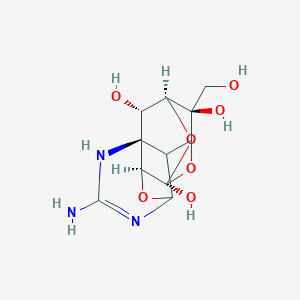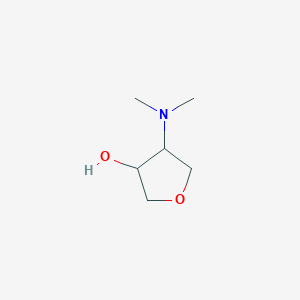
Cytoxal alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytoxal alcohol is a chemical compound that belongs to the class of alcohols. It is also known as 2,2-dimethyl-3-hydroxypropyl alcohol or 2,2-dimethyl-1,3-propanediol. Cytoxal alcohol is a colorless and odorless liquid that is widely used in various scientific research applications. It is a versatile compound that has a wide range of uses in the field of biochemistry and molecular biology.
Applications De Recherche Scientifique
1. Use in Cytofixatives
Cytoxal alcohol, specifically in the form of processed honey, has been studied for its efficacy as a cytofixative. A study compared the effectiveness of various concentrations of processed honey with traditional 95% ethanol in oral exfoliative cytology. The results showed that lower concentrations of honey could serve as an excellent alternative to ethanol as a cytofixative, offering an eco-friendly and cost-effective option (Sah, Janardhan, Srivastava, & Nigam, 2021).
2. Role in Solubilization of Hydrophobic Molecules
Alcohols, including cytoxal alcohol, are crucial in the solubilization of hydrophobic molecules via host-guest complexation. This process is essential in the preparation of inclusion complexes, particularly with beta cyclodextrin (βCD). The interaction between different linear aliphatic alcohols and βCD, analyzed through proton nuclear magnetic resonance spectroscopy and other techniques, demonstrates the role of alcohols in enhancing the stability of these complexes (Tanwar, Barbey, & Dupont, 2019).
3. Impact on Membrane Fluidity in Cyanobacteria
Cytoxal alcohol's effect on cyanobacterial cell physiology, particularly regarding membrane fluidity, has been a subject of study. Research on Synechocystis sp. PCC 6803 exposed to primary aliphatic alcohols, including cytoxal alcohol, found significant membrane fluidization effects. These findings have implications for cyanobacterial biotechnology, where alcohol-induced membrane fluidization leads to inactivation of fatty acid desaturases and subsequent cell death (Mironov, Shumskaya, Sidorov, Trofimova, & Los, 2018).
4. Cytological Changes in Oral Mucosa
The impact of alcohols, including cytoxal alcohol, on the oral mucosa has been studied through cytological analysis. A study examined the cytological changes in the oral mucosa after using mouthwashes containing alcohol. It concluded that there were no significant cytological alterations in patients using mouthwashes with alcohol, suggesting its safety for oral use (Bagan, Vera-Sempere, Marzal, Pellín-Carcelén, Martí-Bonmatí, & Bagan, 2012).
5. Transcriptomic Analysis under Alcohol Stress
The transcriptomic response of cyanobacteria to alcohol stress, including cytoxal alcohol, has been investigated. A study on Synechocystis sp. PCC 6803 analyzed the transcriptomic changes when exposed to hexan-1-ol, providing insights into the molecular mechanisms underlying the alcohol stress response in cyanobacteria (Mironov, Kupriyanova, Shumskaya, & Los, 2020).
Propriétés
Numéro CAS |
14504-75-7 |
|---|---|
Nom du produit |
Cytoxal alcohol |
Formule moléculaire |
C7H17Cl2N2O3P |
Poids moléculaire |
279.1 g/mol |
Nom IUPAC |
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-5-11(6-3-9)15(13,14)10-4-1-7-12/h12H,1-7H2,(H2,10,13,14) |
Clé InChI |
FYMCFKPEIMXMOB-UHFFFAOYSA-N |
SMILES |
C(CNP(=O)(N(CCCl)CCCl)O)CO |
SMILES canonique |
C(CNP(=O)(N(CCCl)CCCl)O)CO |
Autres numéros CAS |
14504-75-7 |
Description physique |
Cytoxal alcohol is a colorless powder. (NTP, 1992) |
Solubilité |
Soluble (NTP, 1992) |
Synonymes |
CYTOXALALCOHOL |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















